
9-(4-二羟基硼基丁基)鸟嘌呤
描述
Synthesis Analysis
The synthesis of 9-(4-Dihydroxyborylbutyl)guanine involves several steps. Researchers have explored different synthetic routes to obtain this compound. One common approach is the modification of guanine through boronation reactions. Precise details regarding the synthetic methods, reagents, and conditions used can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 9-(4-Dihydroxyborylbutyl)guanine is crucial for understanding its properties and interactions. It consists of a guanine base (a purine) linked to a boron-containing side chain. The boron atom is directly attached to the guanine ring, affecting its electronic properties. Researchers have characterized this structure using techniques such as X-ray crystallography and NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of 9-(4-Dihydroxyborylbutyl)guanine is of interest. It can participate in various reactions, including nucleophilic substitutions, coordination with metal ions, and hydrogen bonding. Investigating its behavior under different conditions provides insights into its potential applications and reactivity patterns .
Physical And Chemical Properties Analysis
科学研究应用
晶体结构分析
9-(4-羟基丁基)鸟嘌呤,阿昔洛韦的类似物,展示了独特的晶体结构。在 Birnbaum、Johansson 和 Shugar (1987) 的一项研究中,分析了 9-(4-羟基丁基)鸟嘌呤的晶体结构,突出了其在理解核苷构象和相互作用中的潜力 (Birnbaum、Johansson 和 Shugar,1987)。
抗病毒活性
Larsson 等人 (1983) 合成了 9-(3,4-二羟基丁基)鸟嘌呤,发现它在细胞培养中对单纯疱疹病毒 1 型和 2 型有效。该化合物显示出对疱疹病毒 DNA 合成的选择性抑制和低细胞毒性,表明它作为抗病毒剂的潜力 (Larsson 等,1983)。
在另一项研究中,Larsson 等人 (1983) 评估了 9-(4-羟基丁基)鸟嘌呤的抗疱疹活性,发现它有效抑制单纯疱疹病毒。该研究还探讨了其作用机制,特别是其对病毒 DNA 合成的选择性抑制 (Larsson、Alenius、Johansson 和 Oberg,1983)。
病毒感染和基因治疗的显像剂
Alauddin 和 Conti (1998) 报道了 9-(4-[18F]-氟-3-羟甲基丁基)鸟嘌呤 ([18F]FHBG) 的合成,提出将其用作病毒感染和基因治疗的显像剂。这项研究因其在医学影像和诊断中的潜在应用而具有重要意义 (Alauddin 和 Conti,1998)。
氧化还原电位修饰
Pakiari、Dehghanpisheh 和 Haghighi (2015) 专注于修饰鸟嘌呤的氧化还原电位,包括 9-取代鸟嘌呤衍生物。他们的研究对于在基于电化学 DNA 的生物传感器和其他技术进步中的应用非常重要 (Pakiari、Dehghanpisheh 和 Haghighi,2015)。
类似物的合成和评估
Bailey 和 Harnden (1988) 探索了抗病毒无环核苷 9-(4-羟基-3-羟甲基丁基)鸟嘌呤的各种类似物的合成。他们的研究有助于理解无环核苷及其潜在治疗应用 (Bailey 和 Harnden,1988)。
作用机制
Understanding the mechanism of action is crucial for assessing the compound’s biological effects. While research on this specific compound is ongoing, boronated molecules often exhibit unique properties due to the presence of boron. Potential mechanisms may involve interactions with enzymes, nucleic acids, or other cellular components. Further studies are needed to elucidate its precise mode of action .
安全和危害
属性
IUPAC Name |
4-(2-amino-6-oxo-1H-purin-9-yl)butylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN5O3/c11-9-13-7-6(8(16)14-9)12-5-15(7)4-2-1-3-10(17)18/h5,17-18H,1-4H2,(H3,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUBCKBQNIDMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCN1C=NC2=C1N=C(NC2=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

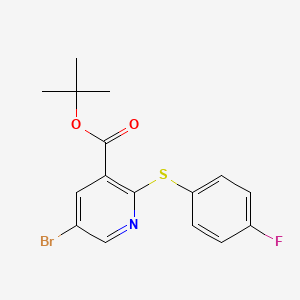
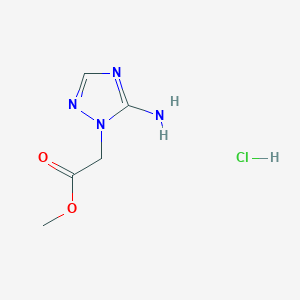
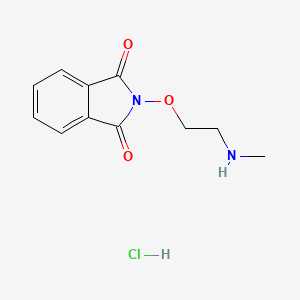
![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)

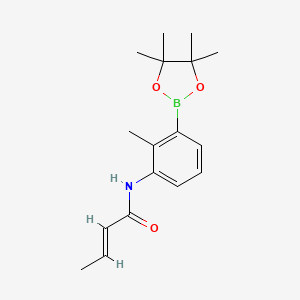
![[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1486961.png)
![2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine](/img/structure/B1486962.png)
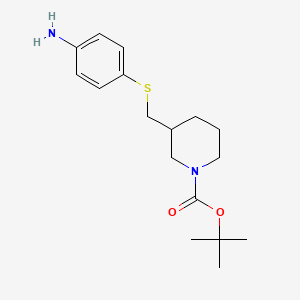
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1486965.png)
![1-[(5-Methyl-1H-imidazol-4-YL)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1486968.png)
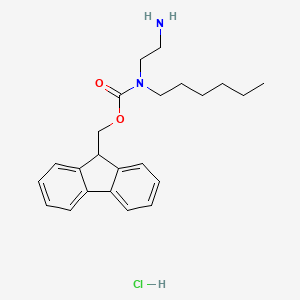
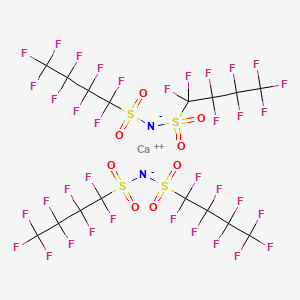
![2-(N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}2-nitrobenzenesulfonamido)acetic acid](/img/structure/B1486971.png)